Shephagenin B
Description
Shephagenin B is a hydrolysable ellagitannin (ET) isolated from the leaves of Shepherdia argentea (silver buffaloberry) . Structurally, it belongs to the hexahydroxydiphenoyl (HHDP) ester family, characterized by a glucopyranose core substituted with galloyl and HHDP groups. This compound has garnered significant attention for its potent inhibitory activity against HIV-1 reverse transcriptase (RT), with an IC50 of 74 nmol/L . Its dual antiviral properties position it as a promising candidate for further pharmacological exploration.
Properties
CAS No. |
182166-72-9 |
|---|---|
Molecular Formula |
C34H26O23 |
Molecular Weight |
802.6 g/mol |
IUPAC Name |
(10R,11S)-3,4,5,16,17,18-hexahydroxy-11-[(1R,2R)-2-hydroxy-1,3-bis[(3,4,5-trihydroxybenzoyl)oxy]propyl]-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaene-10-carboxylic acid |
InChI |
InChI=1S/C34H26O23/c35-12-1-8(2-13(36)21(12)42)31(50)54-7-18(41)27(55-32(51)9-3-14(37)22(43)15(38)4-9)28-29(30(48)49)57-34(53)11-6-17(40)24(45)26(47)20(11)19-10(33(52)56-28)5-16(39)23(44)25(19)46/h1-6,18,27-29,35-47H,7H2,(H,48,49)/t18-,27-,28+,29-/m1/s1 |
InChI Key |
GTUDIEGKNWRBKT-WIMKJKQSSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC(C(C2C(OC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)O2)O)O)O)O)O)O)C(=O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@H]([C@H]([C@H]2[C@@H](OC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)O2)O)O)O)O)O)O)C(=O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC(C(C2C(OC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)O2)O)O)O)O)O)O)C(=O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |
Synonyms |
shephagenin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ellagitannins (ETs) share a common structural motif of galloyl and HHDP groups but differ in substitution patterns, molecular weight, and bioactivity. Below is a detailed comparison of Shephagenin B with structurally or functionally related compounds:
Structural and Functional Comparisons
Shephagenin A
- Source : Shepherdia argentea .
- Activity : Inhibits HIV-1 RT with an IC50 of 49 nmol/L , making it slightly more potent than this compound .
- Structural Difference : Likely varies in galloyl/HHDP substitution positions, though exact structural details remain underexplored.
Hippophaenin A
- Source: Hippophaë rhamnoides (sea buckthorn) .
- Activity : Demonstrated anti-HIV activity but lacks quantitative IC50 data in available literature.
- Structural Difference : Contains additional glycosidic linkages compared to this compound .
Putranjivain A
- Source : Phyllanthus emblica (Indian gooseberry) .
- Activity : Inhibits HIV-1 RT with an IC50 of 3.9 μmol/L , which is ~50-fold less potent than this compound .
- Structural Difference : Features a unique macrocyclic ellagitannin structure with a casuarictin-like backbone .
Agrimoniin
- Source : Strawberries (Fragaria spp.) .
- Structural Difference: A dimeric ET with two glucose cores, unlike this compound’s monomeric structure .
Crassirhizomosides
- Source : Dryopteris crassirhizoma (fern) .
- Activity : Inhibit HIV-1 RT with IC50 values ranging from 23–75 μmol/L , significantly less potent than this compound .
- Structural Difference: Flavonoid glycosides (kaempferol derivatives), distinct from ETs .
Pharmacological and Molecular Comparison
Key Insights
Potency Against HIV-1 RT : Shephagenin A and B exhibit superior potency compared to other ETs, likely due to optimized HHDP/galloyl spatial arrangements enhancing target binding .
Structural Specificity: Monomeric ETs (e.g., Shephagenins) generally show higher antiviral activity than dimeric or macrocyclic ETs, possibly due to better bioavailability .
Broad-Spectrum Potential: this compound’s dual activity against HIV-1 RT and SARS-CoV-2 M<sup>pro</sup> highlights its unique therapeutic versatility .
Source Limitations: Most Shephagenins are isolated from non-commercial plants (e.g., Shepherdia argentea), complicating large-scale production compared to widely available sources like Phyllanthus emblica .
Q & A
Q. What steps ensure replicability of this compound experiments across laboratories?
- Guidelines : Provide full synthetic routes, spectral raw data, and exact instrument settings (e.g., NMR shim values, MS ionization parameters). Use open-source platforms like Zenodo for sharing datasets. Reference NIH preclinical checklists for animal studies .
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